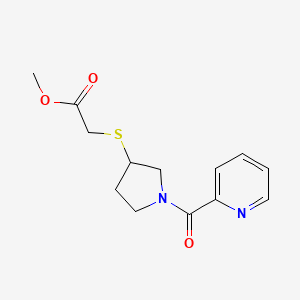

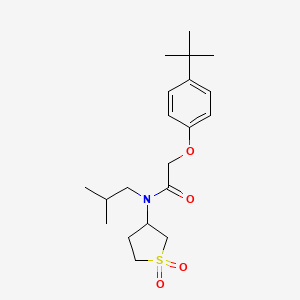

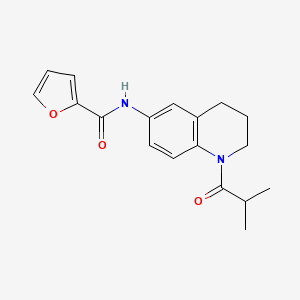

Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate” is likely a complex organic compound. It seems to contain a pyrrolidine ring (a five-membered ring with nitrogen), a picolinoyl group (a pyridine ring with a carbonyl group), and a thioacetate group (an acetate group with a sulfur atom instead of an oxygen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, the picolinoyl group, and the thioacetate group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique

Anticancer Properties

Pyrrolidine derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways . Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate could be investigated further for its specific effects on cancer cells.

Anti-inflammatory Activity

The pyrrolidine ring system has been associated with anti-inflammatory properties. Compounds containing this motif may modulate inflammatory responses by targeting key enzymes or receptors involved in inflammation . Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate might exhibit similar effects.

Neuroprotective Effects

Pyrrolidine-based compounds have been explored for their neuroprotective potential. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes . Investigating the neuroprotective properties of our compound could be valuable.

Antimicrobial Activity

Certain pyrrolidine derivatives exhibit antimicrobial activity against bacteria, fungi, and viruses. These compounds could serve as leads for developing new antibiotics or antiviral agents . Evaluating the antimicrobial effects of Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate is warranted.

Analgesic and Antinociceptive Effects

Pyrrolidine-containing molecules have been studied for their analgesic properties. They may modulate pain perception by interacting with opioid receptors or other pain-related pathways . Our compound could be assessed for its potential analgesic effects.

Enantioselective Synthesis

The stereogenicity of pyrrolidine carbons makes it an attractive scaffold for enantioselective synthesis. Researchers can exploit different stereoisomers to create chiral molecules with specific biological activities . Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate could be a valuable substrate in such studies.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-18-12(16)9-19-10-5-7-15(8-10)13(17)11-4-2-3-6-14-11/h2-4,6,10H,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSHHGHRWLSJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane](/img/structure/B2791839.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2791846.png)

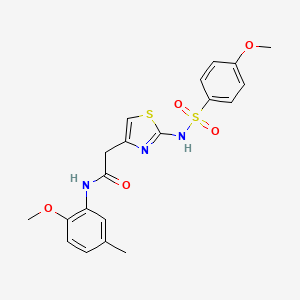

![ethyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791848.png)

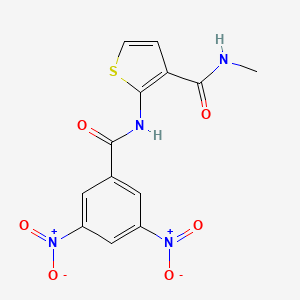

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2791851.png)

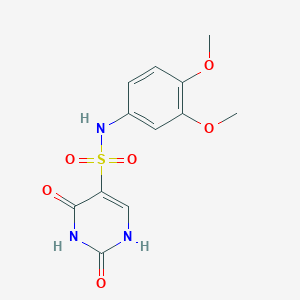

![(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester](/img/structure/B2791856.png)